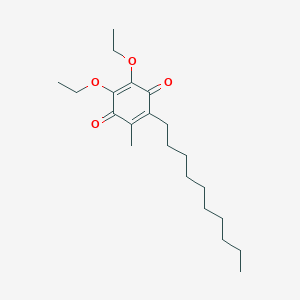

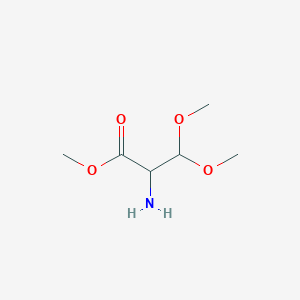

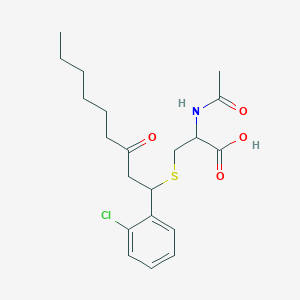

![molecular formula C21H16N8Na2O8S4 B038920 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. CAS No. 114875-57-9](/img/structure/B38920.png)

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mecanismo De Acción

The mechanism of action of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, some studies have suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.

Efectos Bioquímicos Y Fisiológicos

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to inhibit the growth of certain bacterial and fungal species.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent pharmacological activities at relatively low concentrations. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Direcciones Futuras

There are several future directions for the research of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and materials science. Finally, more research is needed to assess the potential toxicity of this compound and its safety for human and environmental health.

Métodos De Síntesis

The synthesis of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. involves the reaction of 2-mercaptoacetic acid with various aldehydes or ketones in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects. Additionally, this compound has been investigated for its potential as a herbicide and insecticide due to its ability to inhibit the growth of certain plant and insect species.

Propiedades

Número CAS |

114875-57-9 |

|---|---|

Nombre del producto |

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. |

Fórmula molecular |

C21H16N8Na2O8S4 |

Peso molecular |

682.6 g/mol |

Nombre IUPAC |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H18N8O8S4/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35) |

Clave InChI |

RNPRGWFDYQHVDK-PUZJMABTSA-L |

SMILES isomérico |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |

SMILES canónico |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

Sinónimos |

7-(2-(2-aminothiazole-4-yl)-2-(1,5-dihydroxy-4-pyridon-2-ylmethoxyimino)acetamido)-3-(1,2,3-thiadiazole-5-ylthiomethyl)-3-cephem-4-carboxylate KP 736 KP-736 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

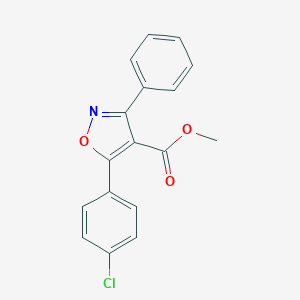

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)